Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Analyte Quantification
Trifluoperazine-d3 dihydrochloride provides a definitive mass shift relative to the non-deuterated parent compound. In electrospray ionization (ESI+) mode, the protonated molecular ion [M+H]+ for the deuterated standard is observed at m/z 411.2, whereas the native analyte trifluoperazine appears at m/z 408.2 [1]. This contrasts sharply with the use of structural analogs like prochlorperazine (m/z 374.1) or tetradeuterated analogs (m/z 412.2), where spectral overlap or differential fragmentation may compromise specificity [2].
| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) |
|---|---|
| Target Compound Data | m/z 411.2 [M+H]+ (Trifluoperazine-d3) |
| Comparator Or Baseline | m/z 408.2 [M+H]+ (Trifluoperazine); m/z 374.1 [M+H]+ (Prochlorperazine IS) |
| Quantified Difference | +3 Da shift vs. unlabeled parent; +37 Da shift vs. alternative IS prochlorperazine |
| Conditions | LC-ESI-MS, Single Quadrupole, Selected Ion Monitoring (SIM) mode |
Why This Matters
This ensures zero cross-talk between the internal standard and the analyte channels in triple quadrupole MS/MS, which is mandatory for achieving the precision required by FDA and EMA bioanalytical method validation guidelines.
- [1] Khan, M. H., et al. (2022). Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics. Biomedical Chromatography, 36(12), e5499. View Source
- [2] Zhu, Y. G., et al. (2008). Validated Liquid–Liquid Extraction and LC–ESI–MS Method for the Determination of Melitracen in Human Plasma. Chromatographia, 67, 709-714. View Source
